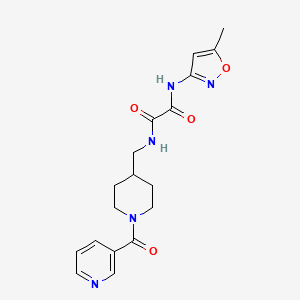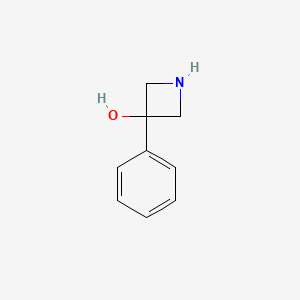
4-(Trifluoromethoxy)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)benzene-1,2-diol is an organic compound with the molecular formula C7H5F3O3 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, which also contains two hydroxyl groups (-OH) at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . This method ensures the selective introduction of the trifluoromethoxy group while maintaining the integrity of the benzene ring.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)benzene-1,2-diol may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the trifluoromethoxy group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives.
Scientific Research Applications
4-(Trifluoromethoxy)benzene-1,2-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological activity through its trifluoromethoxy group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 4-(Trifluoromethoxy)benzene-1,2-diol exerts its effects involves its interaction with molecular targets through its trifluoromethoxy and hydroxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in having a trifluoromethyl group but differs in its sulfonyl chloride functionality.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks hydroxyl groups.
4-(Trifluoromethoxy)benzyl alcohol: Precursor in the synthesis of 4-(Trifluoromethoxy)benzene-1,2-diol.
Uniqueness
This compound is unique due to the combination of its trifluoromethoxy group and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
4-(trifluoromethoxy)benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFKJZWLIDCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(ethylamino)ethyl]acetamide](/img/structure/B2517399.png)
![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)
![[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride](/img/structure/B2517401.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)


![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2517409.png)


![Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate](/img/structure/B2517418.png)
